molecular formula C8H10O2 B12550981 2-Butynoic acid, 3-butenyl ester CAS No. 143121-28-2

2-Butynoic acid, 3-butenyl ester

Cat. No.: B12550981
CAS No.: 143121-28-2
M. Wt: 138.16 g/mol
InChI Key: WZZFDXLMTMFDAO-UHFFFAOYSA-N
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Description

2-Butynoic acid, 3-butenyl ester is an organic compound with the molecular formula C8H10O2. It is an ester derived from 2-butynoic acid and 3-buten-1-ol. This compound is of interest due to its unique structure, which combines an alkyne and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butynoic acid, 3-butenyl ester typically involves the esterification of 2-butynoic acid with 3-buten-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the preparation of 2-butynoic acid involves the oxidation of 2-butyne-1-ol using hypochlorite in the presence of an alkaline substance. The resulting 2-butynoic acid is then esterified with 3-buten-1-ol under acidic conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butynoic acid, 3-butenyl ester can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Different esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Butynoic acid, 3-butenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butynoic acid, 3-butenyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 2-butynoic acid and 3-buten-1-ol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. These interactions can modulate various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

    2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar ester structure but with a different alkyl group.

    Butenoic acid: This compound shares the butenoic acid backbone but lacks the ester group.

Uniqueness: 2-Butynoic acid, 3-butenyl ester is unique due to its combination of an alkyne and ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

143121-28-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

but-3-enyl but-2-ynoate

InChI

InChI=1S/C8H10O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,5,7H2,2H3

InChI Key

WZZFDXLMTMFDAO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OCCC=C

Origin of Product

United States

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